(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate
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Overview
Description
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate is a complex organic compound with the chemical formula C₂₂H₃₄O₇ . This compound belongs to a group of stereoisomers and is characterized by its unique pentacyclic structure, which includes multiple hydroxyl groups and a distinctive acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and the acetate moiety. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as cryogenic electron microscopy (cryo-EM) for specimen preparation . This method helps in overcoming issues like aggregation and preferred orientations at the air/water interface, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Planococcus sp.: Known for its antibacterial activities.
Klebsiella aerogenes: Exhibits strong antibacterial properties.
Enterococcus avium: Demonstrates cytotoxic effects against cancer cells.
Uniqueness
(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate stands out due to its unique pentacyclic structure and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H34O7 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3 |
InChI Key |
IONWCZKSTMAXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O |
Origin of Product |
United States |
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